molecular formula C21H25ClFN3O3S2 B2856762 4-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE HYDROCHLORIDE CAS No. 1216426-03-7

4-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE HYDROCHLORIDE

Cat. No.: B2856762
CAS No.: 1216426-03-7
M. Wt: 486.02
InChI Key: TUQQCQWENVVQGB-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups in its structure makes it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of the benzo[d]thiazole ring, the introduction of the fluorine atom, and the attachment of the dimethylaminoethyl and phenylsulfonyl groups. Common reagents used in these reactions include thionyl chloride, dimethylamine, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

Chemistry

In chemistry, 4-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE HYDROCHLORIDE can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structure suggests it could have activity in various biological pathways.

Medicine

Medicinally, benzo[d]thiazole derivatives have been investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. This compound could be explored for similar applications.

Industry

In industry, the compound could be used in the development of new materials, pharmaceuticals, or agrochemicals. Its unique structure may impart desirable properties to these products.

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE HYDROCHLORIDE would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects could be mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE HYDROCHLORIDE include other benzo[d]thiazole derivatives with different substituents. Examples include:

  • N-(2-(dimethylamino)ethyl)-N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide
  • N-(2-(dimethylamino)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may impart unique chemical and biological properties. The presence of the fluorine atom, in particular, can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)butanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3S2.ClH/c1-24(2)13-14-25(21-23-20-17(22)10-6-11-18(20)29-21)19(26)12-7-15-30(27,28)16-8-4-3-5-9-16;/h3-6,8-11H,7,12-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQQCQWENVVQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)CCCS(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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